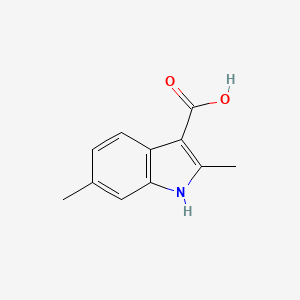

2,6-Dimethyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,6-dimethyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINOZWROKFEBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718803 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-27-7 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic acid typically involves the construction of the indole ring followed by functionalization at the desired positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, starting materials such as 2,6-dimethylphenylhydrazine and appropriate carboxylating agents can be used.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in cross-coupling reactions is prevalent. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

2,6-Dimethyl-1H-indole-3-carboxylic acid is extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown low minimum inhibitory concentrations (MIC) against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent .

- Antibacterial Properties : The compound demonstrates notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In studies, it achieved an MIC of 0.98 μg/mL against MRSA, highlighting its promise in developing new antibacterial therapies .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

Antiviral Activity

Recent studies have explored the antiviral potential of indole derivatives, including this compound. In vitro tests have shown that it can inhibit the replication of SARS-CoV-2 effectively at certain concentrations .

The compound's biological activity is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in cancer cell proliferation and shows potential for treating bacterial infections.

- Mechanism of Action : The indole ring system interacts with enzymes and receptors, modulating their activity to exert therapeutic effects .

Study on Anticancer Properties

A study investigated the cytotoxic effects of this compound on MCF-7 cells. The findings indicated that the compound induced apoptosis through caspase activation pathways, leading to reduced cell viability and proliferation rates.

Antibacterial Evaluation

In comparative studies involving various indole derivatives, this compound was found to have superior antibacterial properties against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations :

- Methyl Groups: The 2,6-dimethyl substitution in the target compound enhances steric hindrance and lipophilicity compared to mono-substituted analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- Carboxylic Acid Position : The 3-carboxylic acid group is common across analogs, but its electronic effects vary with adjacent substituents. For example, in 3-formyl-1H-indole-2-carboxylic acid, the proximity of -CHO and -COOH groups facilitates condensation reactions .

Reactivity Trends :

- Chlorine and methyl groups act as electron-withdrawing and electron-donating substituents, respectively, influencing regioselectivity in further functionalization.

- The carboxylic acid group at the 3-position enables salt formation or esterification, critical for tuning solubility in drug development .

Regulatory Status :

- Indole-3-carboxylic acid complies with EU safety regulations (EC No. 1907/2006) .

Biological Activity

2,6-Dimethyl-1H-indole-3-carboxylic acid is a significant derivative of indole, a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

The molecular formula for this compound is C₁₁H₁₁NO₂, with a molecular weight of approximately 189.21 g/mol. The compound features two methyl substituents at positions 2 and 6 and a carboxylic acid group at position 3 of the indole ring. This structural configuration contributes to its chemical reactivity and biological properties.

Indole derivatives, including this compound, are known to interact with various molecular targets within biological systems. The mechanisms include:

- Receptor Binding : Indole derivatives exhibit high affinity for multiple receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cancer cell proliferation and other diseases.

- Biochemical Pathway Modulation : They affect various biochemical pathways leading to antiviral, anti-inflammatory, and anticancer activities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes relevant findings:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 25.4 | Induction of apoptosis | |

| HeLa (cervical cancer) | 18.7 | Cell cycle arrest | |

| A549 (lung cancer) | 30.0 | Inhibition of migration |

These results indicate that the compound effectively reduces cell viability through various mechanisms.

Antiviral Activity

Recent research has demonstrated that indole derivatives can serve as integrase inhibitors in HIV treatment. For instance, modifications to the indole structure have led to enhanced inhibitory effects against HIV integrase:

- Compound Optimization : Structural optimizations have yielded derivatives with IC50 values as low as 3.11 μM, indicating strong antiviral activity .

Case Studies

- Integrase Inhibitors : A study focused on optimizing indole derivatives for HIV treatment showed that certain modifications significantly improved binding affinity to integrase enzymes. The best-performing derivative exhibited an IC50 value of 3.11 μM against HIV integrase .

- Anticancer Studies : In another investigation, researchers synthesized a series of indole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds with the indole core could effectively induce apoptosis in MCF-7 cells .

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-1H-indole-3-carboxylic acid, and what methodological considerations are critical for reproducibility?

The synthesis typically involves formylation or carboxylation of indole derivatives. A general approach (adapted from related indole-3-carboxylic acids) includes:

- Step 1 : Alkylation of indole precursors at positions 2 and 6 using methylating agents (e.g., methyl iodide) under basic conditions.

- Step 2 : Carboxylation at position 3 via formylation followed by oxidation (e.g., using Jones reagent) or direct carboxylation with CO₂ under high pressure.

- Purification : Recrystallization from DMF/acetic acid mixtures, as described for analogous indole derivatives .

Critical Considerations : Monitor reaction progress via TLC/HPLC to avoid over-alkylation. Use inert atmospheres to prevent oxidation of sensitive intermediates.

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (≤ 0.8 Å) to resolve methyl group positions .

- NMR Spectroscopy : Compare and NMR data with structurally similar compounds (e.g., 6-Methylindole-3-carboxylic acid, CAS 209920-43-4) to validate substituent positions .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected m/z: 189.08 for CHNO).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential acetic acid vapors during purification .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected NMR peaks or XRD patterns)?

- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystal structure, - HSQC NMR for connectivity) .

- Parameter Review : Re-examine computational models (e.g., DFT simulations) for errors in methyl group torsion angles or solvent effects.

- Literature Benchmarking : Compare with structurally analogous compounds, such as 6-Methylindole-3-carboxylic acid, to identify substituent-specific spectral shifts .

Q. What methodological strategies are effective for optimizing the yield of this compound under varying reaction conditions?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design.

- Catalyst Screening : Test Pd/C or Cu-based catalysts for carboxylation steps, noting that acetic acid reflux (as in ) often improves yields for indole derivatives .

- In Situ Monitoring : Use FTIR to track CO₂ incorporation during carboxylation, ensuring optimal pressure and reaction time.

Q. How can researchers address poor solubility of this compound in common solvents during biological assays?

- Solvent Blends : Test DMSO-water mixtures (≤10% DMSO) or ethanol-PBS buffers, guided by Hansen solubility parameters (predicted logP = ~2.17 for similar indoles ).

- Derivatization : Synthesize ester or amide derivatives (e.g., methyl ester via Fischer esterification) to enhance solubility while retaining bioactivity .

Q. What advanced techniques are recommended for analyzing electronic or steric effects of the 2,6-dimethyl substituents on reactivity?

- DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential surfaces to predict electrophilic substitution sites.

- Kinetic Studies : Compare reaction rates with unsubstituted indole-3-carboxylic acid using stopped-flow spectroscopy.

- Steric Maps : Generate Hirshfeld surfaces from XRD data to quantify steric hindrance at positions 2 and 6 .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation (e.g., XRD, NMR, computational) and iterative hypothesis testing to resolve discrepancies .

- Ethical Rigor : Document all synthetic steps and characterization data transparently, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.